This compound can be sourced from various chemical suppliers and is typically used in laboratory settings for research purposes, especially in medicinal chemistry. It falls under the category of organic compounds and specifically belongs to the class of amino acids and derivatives due to its structural characteristics.
The synthesis of 4-[(4-Methylpiperidin-1-yl)methyl]benzoic acid has been documented through various methods. One notable method involves the reaction of 4-bromomethylbenzoic acid with N-methylpiperazine in the presence of potassium carbonate in n-butanol at room temperature. The key steps in this synthesis are as follows:
This method highlights the importance of using appropriate solvents and conditions to achieve high yields and purity levels.
The molecular structure of 4-[(4-Methylpiperidin-1-yl)methyl]benzoic acid can be represented as follows:
Cl.Cl.CN1CCN(Cc2ccc(cc2)C(=O)O)CC1
InChI=1S/C13H18N2O2.2ClH/c1-14-6-8-15(9-7-14)10-11-2-4-12(5-3-11)13(16)17, , 2*1H, /h2-5H,6-10H2,1H3,(H,16,17)
.This structural information provides insights into how the compound might interact with biological targets.
4-[(4-Methylpiperidin-1-yl)methyl]benzoic acid can undergo various chemical reactions typical for carboxylic acids and amines:
These reactions are essential for further functionalization in synthetic organic chemistry .
The mechanism of action for 4-[(4-Methylpiperidin-1-yl)methyl]benzoic acid primarily involves its interaction with specific enzymes or receptors within biological systems.
Research indicates that modifications on the piperidine or benzoic acid moieties can significantly affect its pharmacological profile .
These properties are critical for handling and application in laboratory settings .
The applications of 4-[(4-Methylpiperidin-1-yl)methyl]benzoic acid are diverse:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2